N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
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Overview
Description
N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an allyl group, a chloroanilino group, a fluorophenyl group, and a carbothioamide group, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Alkylation: Introduction of the allyl group through alkylation reactions.
Amination: Formation of the chloroanilino group via nucleophilic substitution reactions.
Cyclization: Construction of the diazacyclopenta[CD]azulene core through cyclization reactions.
Thioamide Formation: Introduction of the carbothioamide group through thioamide formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide
- (E)-N-({2-[4-(2-chloroanilino)-4-oxobutanoyl]hydrazino}carbothioyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C27H26ClFN4S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-(4-fluorophenyl)-N-prop-2-enyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C27H26ClFN4S/c1-2-14-30-26(34)25-24(18-6-10-20(29)11-7-18)23-5-3-4-15-32-22(17-33(25)27(23)32)16-31-21-12-8-19(28)9-13-21/h2,6-13,17,31H,1,3-5,14-16H2,(H,30,34) |
InChI Key |
QZXUYTDQWUUIKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)C1=C(C2=C3N1C=C(N3CCCC2)CNC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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